molecular formula C7H9BrClNO B6224061 3-(aminomethyl)-2-chlorophenol hydrobromide CAS No. 2763775-89-7

3-(aminomethyl)-2-chlorophenol hydrobromide

Cat. No. B6224061
CAS RN: 2763775-89-7
M. Wt: 238.5
InChI Key:
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Description

3-(Aminomethyl)-2-chlorophenol hydrobromide (3-AMCP-HBr) is a compound synthesized from 3-chloroaniline and phenol, and is widely used as a reagent in biochemical and physiological research. It is a white crystalline solid with a molecular weight of 289.9 g/mol and a melting point of 78-79 °C. 3-AMCP-HBr is a strong acid, with a pKa of 7.2, and is soluble in water and alcohol. It is a versatile reagent that has many applications in biochemistry, physiology, and analytical chemistry.

Mechanism of Action

3-(aminomethyl)-2-chlorophenol hydrobromide is a strong acid, and its mechanism of action is based on the formation of a protonated form of the compound. The protonated form of 3-(aminomethyl)-2-chlorophenol hydrobromide is a strong nucleophile, and can react with various molecules, such as amino acids, peptides, nucleotides, and enzymes. This reaction is the basis for many of the biochemical and physiological research applications of 3-(aminomethyl)-2-chlorophenol hydrobromide.
Biochemical and Physiological Effects
3-(aminomethyl)-2-chlorophenol hydrobromide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, such as proteases and kinases. It has also been shown to inhibit the growth of various bacterial and fungal species. In addition, it has been reported to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

3-(aminomethyl)-2-chlorophenol hydrobromide is a versatile reagent that has many advantages for use in laboratory experiments. It is a strong acid, and is soluble in water and alcohol, making it easy to use in a variety of solutions. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, 3-(aminomethyl)-2-chlorophenol hydrobromide is a strong acid, and can be corrosive to some materials, such as glass and plastic, and should be handled with care.

Future Directions

The future of 3-(aminomethyl)-2-chlorophenol hydrobromide in research is promising. It has a wide range of applications in biochemistry, physiology, and analytical chemistry, and is a versatile reagent that can be used in a variety of experiments. Future research should focus on further exploring the biochemical and physiological effects of 3-(aminomethyl)-2-chlorophenol hydrobromide, as well as its potential applications in drug design and synthesis. Additionally, further research should be conducted to explore the potential use of 3-(aminomethyl)-2-chlorophenol hydrobromide in the diagnosis and treatment of various diseases.

Synthesis Methods

3-(aminomethyl)-2-chlorophenol hydrobromide can be synthesized by a two-step process. First, 3-chloroaniline is reacted with phenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form 3-amino-2-chlorophenol. This reaction is carried out at temperatures between 50 and 80 °C. The second step involves the addition of hydrobromic acid to the 3-amino-2-chlorophenol to form 3-(aminomethyl)-2-chlorophenol hydrobromide. This reaction is carried out at temperatures between 20 and 40 °C.

Scientific Research Applications

3-(aminomethyl)-2-chlorophenol hydrobromide is used as a reagent in various biochemical and physiological research applications. It is used in the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It is also used in enzymatic assays to measure the activity of enzymes, such as proteases and kinases. 3-(aminomethyl)-2-chlorophenol hydrobromide is also used in the synthesis of fluorescent probes, which are used to study the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-2-chlorophenol hydrobromide involves the reaction of 2-chlorophenol with formaldehyde and ammonium chloride to form 3-(aminomethyl)-2-chlorophenol. This compound is then reacted with hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "2-chlorophenol", "formaldehyde", "ammonium chloride", "hydrobromic acid" ], "Reaction": [ "Step 1: 2-chlorophenol is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 3-(aminomethyl)-2-chlorophenol.", "Step 2: The resulting 3-(aminomethyl)-2-chlorophenol is then reacted with hydrobromic acid to form the hydrobromide salt of the compound.", "Step 3: The product is isolated and purified through recrystallization or other appropriate methods." ] }

CAS RN

2763775-89-7

Product Name

3-(aminomethyl)-2-chlorophenol hydrobromide

Molecular Formula

C7H9BrClNO

Molecular Weight

238.5

Purity

95

Origin of Product

United States

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